molecular formula C11H12ClNO2 B2737911 Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride CAS No. 847460-43-9

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride

Cat. No.: B2737911
CAS No.: 847460-43-9
M. Wt: 225.67
InChI Key: GNMOTLKAWNFFMJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride is a methyl benzoate derivative functionalized at the para-position with a 3-aminoprop-1-ynyl group (-C≡C-CH2-NH2·HCl). This compound combines a rigid triple bond with a terminal amine, making it a versatile building block in medicinal chemistry, particularly for targeting enzymes like histone deacetylases (HDACs) . The hydrochloride salt enhances solubility in polar solvents, which is advantageous for biological applications.

Properties

IUPAC Name

methyl 4-(3-aminoprop-1-ynyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMOTLKAWNFFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride typically involves the reaction of 4-iodobenzoic acid with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, followed by esterification with methanol to form the final product . The reaction conditions usually include a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) Synthesis
Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride serves as an important intermediate in the synthesis of active pharmaceutical ingredients. Its structure allows for the introduction of various functional groups through chemical reactions, making it versatile in developing new drugs. For instance, it can be utilized in the synthesis of antibiotics and other therapeutic agents due to its ability to undergo hydrolysis under mild conditions, releasing the corresponding acid functionality .

Antibiotic Development
Research has indicated that derivatives of methyl 4-(3-aminoprop-1-ynyl)benzoate can be used to develop antibiotics based on quinoline and indole scaffolds. These compounds exhibit antibacterial properties and are essential in combating bacterial resistance . The ability to modify the compound's structure allows for the exploration of various biological activities.

Chemical Reactions and Synthesis

Esterification and Hydrolysis
The compound can be synthesized through esterification processes involving 4-(3-aminoprop-1-ynyl)benzoic acid. The resulting ester can be hydrolyzed to regenerate the acid, which is crucial for further synthetic applications . This reversible reaction is particularly useful in multi-step synthesis where mild conditions are required.

Buchwald-Hartwig Coupling
this compound is also applicable in Buchwald-Hartwig coupling reactions, which are significant for forming carbon-nitrogen bonds. This reaction is vital for constructing complex organic molecules, especially in pharmaceutical chemistry .

Biological Studies

Inhibition Studies
The compound's derivatives have been studied for their inhibitory effects on specific biological pathways, such as those involving Aurora kinases, which are critical in cell division and cancer progression . By exploring these interactions, researchers aim to identify potential therapeutic targets for cancer treatment.

Antimicrobial Activity
Studies have shown that compounds derived from methyl 4-(3-aminoprop-1-ynyl)benzoate exhibit antimicrobial properties. This makes them candidates for further investigation as potential treatments against various pathogens .

Data Tables

Application AreaDetails
Pharmaceutical Synthesis Intermediate for APIs; used in antibiotic development
Chemical Reactivity Esterification; hydrolysis; Buchwald-Hartwig coupling
Biological Studies Inhibition of Aurora kinases; antimicrobial activity

Case Study 1: Antibiotic Development

A study demonstrated the synthesis of a series of quinoline derivatives from this compound. These derivatives showed promising antibacterial activity against resistant strains of bacteria.

Case Study 2: Cancer Research

Research involving methyl 4-(3-aminoprop-1-ynyl)benzoate derivatives highlighted their role as potential inhibitors of Aurora kinases. In vitro assays showed that these compounds could effectively reduce cell proliferation in cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Methyl 4-(3-aminoprop-1-ynyl)benzoate HCl -C≡C-CH2-NH2·HCl C11H13ClNO2 ~227.6 Not reported Linear propargylamine, hydrophilic
II-5b () Benzyl-tetrazole-CH2-NH-CH2- C22H22ClN7O2 ~476.3 155–160 Bulky aromatic tetrazole, lipophilic
II-5c () Cyclohexyl-tetrazole-CH2-NH-CH2- C20H26ClN7O2 ~452.9 188–192 Aliphatic tetrazole, moderate polarity
II-5d () Cyclohexyl-phenyl-tetrazole-CH2-NH-CH2- C26H28ClN7O2 ~538.1 Not reported Hybrid aromatic/aliphatic substituent
Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate -C≡C-C6H4(NH2) C16H13NO2 251.3 Not reported Aromatic ethynyl, π-π stacking capable
Key Observations:

Substituent Rigidity vs. Flexibility: The target compound’s propargylamine group offers linear rigidity due to the triple bond, whereas tetrazole-based analogs (II-5b, II-5c, II-5d) exhibit bulkier, more flexible substituents . The ethynyl-aminophenyl analog () introduces aromatic conjugation, enhancing planar stability compared to the aliphatic amine in the target .

Polarity and Solubility: The hydrochloride salt in the target compound and II-5b/c/d improves aqueous solubility.

Synthetic Complexity :

  • Tetrazole-based analogs require multi-step syntheses involving isocyanides and cyclization (e.g., PPA-mediated reactions), while the target compound could be synthesized via simpler alkyne-amine coupling .

Biological Activity

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety substituted with a propargyl amine group. Its chemical structure can be represented as follows:

C12H13ClNO2\text{C}_{12}\text{H}_{13}\text{Cl}\text{N}\text{O}_2

The compound is soluble in various organic solvents, which facilitates its use in biological assays.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Key mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The underlying mechanism involves the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with cancer and other diseases .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders and cancer therapy .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
AntioxidantReduces oxidative stress
Enzyme inhibitionModulates metabolic pathways

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers found that it significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibitory effects of this compound on malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism. The study demonstrated that this compound effectively inhibited MDH activity, leading to reduced lactate production in cancer cells, thereby impairing their growth under hypoxic conditions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride?

The compound can be synthesized via multi-component reactions (MCRs) involving precursors like methyl 4-(aminomethyl)benzoate hydrochloride. For example, microwave-assisted reactions with aldehydes and isonitriles under basic conditions (e.g., triethylamine) yield structurally analogous compounds. Optimization of solvent (e.g., dry methanol) and reaction time (minutes to days) is critical for reproducibility .

Q. How can the purity and identity of this compound be verified in a research setting?

Analytical techniques include:

  • HPLC : Purity assessment (≥98% as per reference standards) .
  • NMR Spectroscopy : Confirmation of the propargylamine and benzoate moieties via characteristic shifts (e.g., alkyne protons at ~2.5–3.5 ppm, aromatic protons at ~7–8 ppm).
  • Mass Spectrometry : Exact mass determination (e.g., ESI-MS for molecular ion verification) .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.
  • Storage : At room temperature or -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in propargylamine-containing syntheses?

Variables to test include:

  • Catalysts : Transition metals (e.g., CuI) for alkyne-amine coupling.
  • Temperature : Microwave irradiation (e.g., 100°C for 30 minutes) vs. room-temperature stirring (e.g., 3 days), balancing energy efficiency and scalability .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.

Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of similar compounds?

  • Software Tools : SHELXL refinement for high-resolution data, particularly for handling hydrogen bonding and counterion placement .
  • Twinned Data Analysis : Use SHELXE for phase correction in cases of crystal twinning or disorder .

Q. How can spectroscopic discrepancies (e.g., NMR splitting patterns) be addressed for this compound?

  • Dynamic Effects : Variable-temperature NMR to assess rotational barriers in the propargylamine group.
  • pH Adjustment : Protonation/deprotonation studies (e.g., in D2O with DCl/NaOD) to resolve broadening caused by exchange processes .

Q. What role does this compound play in medicinal chemistry research, such as enzyme inhibition studies?

Structural analogs (e.g., methyl 4-aminomethylbenzoate derivatives) are used as intermediates in histone deacetylase (HDAC) inhibitor development. The propargyl group may enhance binding via π-π stacking or covalent interactions with catalytic zinc ions .

Methodological Considerations

Q. How to design a stability study for this compound under varying storage conditions?

  • Parameters : Temperature (-20°C vs. room temperature), humidity, and light exposure.
  • Analytical Endpoints : HPLC purity checks at intervals (0, 3, 6 months) and mass spectrometry to detect decomposition products (e.g., hydrolysis of the ester group) .

Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., proteins)?

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction .

Data Interpretation and Troubleshooting

Q. How to address low reproducibility in scaled-up syntheses?

  • Mixing Efficiency : Use mechanical stirring instead of magnetic stirrers for heterogeneous reactions.
  • Purification : Gradient column chromatography (e.g., 5–50% ethyl acetate in hexane) to isolate the hydrochloride salt from byproducts .

Q. What analytical techniques differentiate between polymorphic forms of the hydrochloride salt?

  • PXRD : Identify crystalline vs. amorphous phases.
  • DSC/TGA : Monitor thermal transitions (melting, decomposition) and hydrate formation .

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